Product packaging for Cholan-24-amide(Cat. No.:CAS No. 26665-96-3)

Cholan-24-amide

Cat. No.: B14683680
CAS No.: 26665-96-3
M. Wt: 359.6 g/mol
InChI Key: ZYFONFJPXBIBLI-KBMWBBLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cholan-24-amide and its analogs are a significant focus in pharmaceutical and microbiological research due to their potent inhibitory activity against Clostridioides difficile spore germination . C. difficile infection (CDI) is a major cause of antibiotic-associated diarrhea, creating a critical need for novel therapeutic strategies . Research has demonstrated that the inhibitory potency of these compounds is highly dependent on the conformational orientation of the amide group, with the trans, coplanar conformation of the phenyl ring in N-phenyl-cholan-24-amide being essential for maximum activity . This structure-activity relationship is crucial for the design of potent inhibitors. Among the most advanced analogs is a 5'-fluoro-substituted indoline derivative of this compound, which has been reported as one of the most potent spore germination inhibitors known to date, possessing an IC50 value of 400 nM . This makes this compound a valuable chemical scaffold for developing new anti-infective agents aimed at preventing the recurrence of CDI. This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes, such as basic scientific investigation, drug discovery, and the development of new diagnostic assays . They are not intended for diagnostic procedures, clinical use, or any application in human or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H41NO B14683680 Cholan-24-amide CAS No. 26665-96-3

Properties

CAS No.

26665-96-3

Molecular Formula

C24H41NO

Molecular Weight

359.6 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C24H41NO/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H2,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

ZYFONFJPXBIBLI-KBMWBBLPSA-N

Isomeric SMILES

C[C@H](CCC(=O)N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(CCC(=O)N)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Preparation Methods

Monohydrate Synthesis

Recrystallization from water/ethanol (2:1) yields Form 3 , characterized by orthorhombic symmetry (space group P2$$1$$2$$1$$2$$_1$$, a = 7.1148 Å, b = 18.1775 Å, c = 20.1813 Å). This form exhibits an intramolecular O–H···O hydrogen bond between the hydroxyl and amide groups, stabilizing the crystal lattice.

Anhydrous Form Isolation

Anhydrous Form 4 is obtained via recrystallization from acetonitrile or p-xylene. Thermal analysis reveals a melting point of 179°C, distinct from the monohydrate’s dehydration endotherm at 110°C.

Table 1: Crystallization Outcomes of this compound Derivatives

Form Solvent System Space Group Unit Cell Parameters (Å) Thermal Behavior
Form 3 Water/Ethanol (2:1) P2$$1$$2$$1$$2$$_1$$ a = 7.1148, b = 18.1775, c = 20.1813 Dehydration at 110°C, melts at 179°C
Form 4 Acetonitrile P1 a = 10.532, b = 12.874, c = 14.256 Melts at 179°C (no dehydration)
Form 2 Ethanol/Water (1:1) Unresolved Polymorph, distinct PXRD pattern

Solid-Phase Synthesis and Polymorph Control

Industrial-scale production employs solid-phase techniques to bypass solvent variability. A one-pot procedure involving hydrogenation, epimerization, and amide hydrolysis has been reported. Key advancements include:

  • Polymorph Screening : X-ray powder diffraction (PXRD) and 13C-CP/MAS-NMR identify phase purity. For instance, simulated PXRD patterns of Form 3 (monohydrate) and Form 4 (anhydrous) confirm their coexistence in initial precipitates.
  • Thermal Analysis : Differential scanning calorimetry (DSC) distinguishes forms via dehydration and melting events. Form 1 (a mixture of 3 and 4 ) shows concurrent dehydration (110°C) and recrystallization exotherms before final melting.

Challenges :

  • Hydrate-Anhydrous Transitions : Storage under ambient conditions may shift monohydrate ↔ anhydrous equilibria, necessitating controlled humidity during processing.
  • Cooperative Gelation : Mixtures of Form 3 and 4 exhibit gelation in chlorobenzene, absent in pure forms, complicating purification.

Industrial-Scale Methodologies

Scalable processes prioritize yield and polymorph consistency. A representative protocol involves:

  • Amide Intermediate Isolation : Cholic acid is reacted with 3-hydroxypropylamine using HBTU/NMM in dimethylformamide (DMF).
  • Hydrogenation and Epimerization : Catalytic hydrogenation (Pd/C, H$$_2$$) reduces unsaturated bonds, followed by basic epimerization to correct stereochemistry.
  • Crystallization : Final recrystallization from acetonitrile yields >95% pure anhydrous Form 4 with a particle size distribution of 10–50 µm.

Table 2: Industrial Synthesis Parameters

Step Reagents/Conditions Yield Purity
Amidation HBTU, NMM, DMF, 25°C, 24h 74–86% 90–95%
Hydrogenation Pd/C (10%), H$$_2$$, EtOH, 50°C 89% 98%
Recrystallization Acetonitrile, −20°C, 12h 95% 99.5%

Chemical Reactions Analysis

Types of Reactions

Cholan-24-amide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone groups can be reduced to hydroxyl groups.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of ketones can regenerate hydroxyl groups.

Scientific Research Applications

Cholan-24-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of cholan-24-amide involves its interaction with specific molecular targets, such as the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid metabolism, lipid metabolism, and glucose homeostasis . By binding to FXR, this compound can modulate these pathways, leading to various physiological effects.

Comparison with Similar Compounds

Antiviral Derivatives

  • Compound 3 : N-(4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl)-5β-Cholan-24-Amide
    • Activity : Exhibited potent anti-H1N1 activity with IC₅₀ = 4.8 µM and selectivity index (SI) = 12.5 .
    • Comparison with Compound 2 :
  • Compound 2 (N-(Prop-2-yn-1-yl)-5β-Cholan-24-Amide) showed lower activity (IC₅₀ = 9.5 µM, SI = 6.3), highlighting the critical role of the methylpiperazine moiety in enhancing antiviral potency .

Anticancer and Enzyme-Inhibitory Derivatives

  • Compound 11a: N-(3′-Morpholinopropyl)-3α,12α-diacetoxy-5β-cholan-24-amide Activity: Inhibited tyrosyl-DNA phosphodiesterase 1 (Tdp1) with IC₅₀ = 0.8 µM, demonstrating superior enzyme inhibition compared to simpler analogs (e.g., 5a, IC₅₀ = 5.2 µM) . Structural Insight: Diacetoxy groups at positions 3 and 12 enhance membrane permeability and target binding .

Spore Germination Inhibitors

  • Compound 12a : N-Phenyl-5β-cholan-24-amide
    • Activity : Most potent inhibitor of Clostridioides difficile R20291 spores (IC₅₀ < 1 µM), outperforming analogs with polar substituents (e.g., sulfates or hydroxyls) .
    • QSAR Insight : Hydrophobicity and reduced polar surface area correlate with improved activity, as seen in 12a versus inactive derivatives like 12f (4-hydroxyphenyl variant) .

Physicochemical and Functional Properties

Ionophoric Activity

  • Deoxy-3,12-bis(TFAB)CA: N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide Selectivity: Highest carbonate ion selectivity among bile acid-based ionophores, attributed to trifluoroacetyl groups enhancing anion coordination . Comparison: Outperformed analogs like 3,12-bis(TFAB)CA (cholic acid-derived) due to reduced hydroxyl content, minimizing steric hindrance .

Key Comparative Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Hydrophobicity (LogP) Application Reference
LCA 448.6 227–229 5.2 Nanomaterial templating
12a (N-Phenyl derivative) 534.7 65–67 6.8 Spore inhibition
BigCHAP 902.1 N/A -1.3 Detergent (protein studies)

Mechanistic and Structural Insights

  • Antiviral Activity : Methylpiperazine in Compound 3 likely disrupts viral membrane fusion via electrostatic interactions, contrasting with rimantadine-resistant M2 mutants .
  • Enzyme Inhibition : Diacetoxy groups in 11a improve lipophilicity, facilitating nuclear membrane penetration for Tdp1 targeting .
  • QSAR Trends : Hydrophobic analogs (e.g., 12a ) dominate in spore inhibition, while polar variants (e.g., 12f ) lose activity due to reduced membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.